Isoxazole, 5-[3-(2-pyrrolidinyl)-1-propynyl]-
CAS No.: 651314-73-7
Cat. No.: VC17293787
Molecular Formula: C10H12N2O
Molecular Weight: 176.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 651314-73-7 |
|---|---|
| Molecular Formula | C10H12N2O |
| Molecular Weight | 176.21 g/mol |
| IUPAC Name | 5-(3-pyrrolidin-2-ylprop-1-ynyl)-1,2-oxazole |
| Standard InChI | InChI=1S/C10H12N2O/c1(3-9-4-2-7-11-9)5-10-6-8-12-13-10/h6,8-9,11H,2-4,7H2 |
| Standard InChI Key | GGMRHLNABFMDIP-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(NC1)CC#CC2=CC=NO2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 5-(3-pyrrolidin-2-ylprop-1-ynyl)-1,2-oxazole, reflects its core structure:
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A five-membered isoxazole ring () with oxygen at position 1 and nitrogen at position 2.
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A propynyl linker () attached to the isoxazole’s 5-position.
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A pyrrolidine ring (a saturated five-membered amine, ) bonded to the propynyl group’s terminal carbon.
The stereochemistry at the pyrrolidine’s chiral center (C2) remains unspecified in available data, suggesting racemic mixtures or unresolved configurations in current syntheses.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 176.21 g/mol |
| InChI Key | GGMRHLNABFMDIP-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(NC1)CC#CC2=CC=NO2 |
| Topological Polar SA | 41.5 Ų |
Physicochemical Properties
Stability and Reactivity
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Photolability: The isoxazole ring’s weak N–O bond () predisposes it to UV-induced rearrangement into oxazole derivatives, limiting photostability .
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Acid-Base Behavior: The pyrrolidine nitrogen () confers weak basicity, enhancing solubility in acidic media.
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Hydrogen Bonding: The isoxazole’s oxygen and pyrrolidine’s NH group act as H-bond acceptors/donors, influencing supramolecular interactions .
Table 2: Predicted Physicochemical Parameters
| Parameter | Value |
|---|---|
| LogP (Octanol-Water) | 1.72 ± 0.35 |
| Water Solubility | 3.21 mg/mL (25°C) |
| Vapor Pressure | 0.12 mmHg (25°C) |
Comparative Analysis with Related Isoxazole Derivatives
Table 3: Structural and Functional Comparison
The propynyl spacer in 5-[3-(2-pyrrolidinyl)-1-propynyl]-isoxazole differentiates it from classical isoxazole drugs, potentially modulating target selectivity and metabolic stability .
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